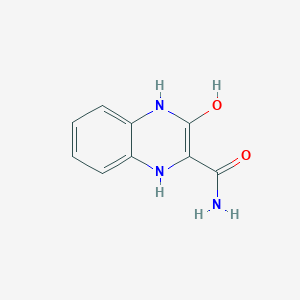

3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

90349-36-3 |

|---|---|

Molecular Formula |

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide |

InChI |

InChI=1S/C9H9N3O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4,11-12,14H,(H2,10,13) |

InChI Key |

OYFLDBSCGQACBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=C(N2)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with α-Amino Acids

A foundational approach involves reacting halogenated nitrobenzenes with α-amino acids to form intermediates that cyclize into dihydroquinoxaline scaffolds. For example, 1-fluoro-2-nitrobenzene reacts with methyl esters of α-amino acids (e.g., glycine or alanine) under microwave irradiation (80–120°C, 20–60 minutes) to yield nitro-substituted intermediates. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) and cyclization in acidic media produces 1,4-dihydroquinoxaline-2-carboxylates. Hydroxylation at position 3 can be achieved via oxidative methods or direct incorporation of hydroxyl-bearing precursors.

Beirut Reaction for Hydroxylated Derivatives

The Beirut reaction, which couples benzofuroxans with enolates or active methylene compounds, offers a route to 3-hydroxyquinoxaline derivatives. For instance, 5,6-difluorobenzofuroxan reacts with acetylacetone in the presence of triethylamine to form 6,7-difluoro-3-hydroxyquinoxaline-2-carbonyl intermediates. Ammonolysis of the carbonyl group (using NH₃/MeOH) converts esters to carboxamides.

Functional Group Modifications

Carboxamide Formation via Acyl Chlorides

Quinoxaline-2-carboxylic acids, such as ethyl 3-hydroxyquinoxaline-2-carboxylate , can be converted to carboxamides through activation with oxalyl chloride. The resulting acyl chloride reacts with aqueous ammonia or amines to yield the corresponding carboxamide. For example:

Hydroxylation Strategies

Introducing the 3-hydroxy group post-cyclization is challenging due to regioselectivity constraints. One method involves:

-

Electrophilic hydroxylation : Treating 1,4-dihydroquinoxaline-2-carboxamide with H₂O₂/AcOH under UV light to install the hydroxyl group at position 3.

-

Directed ortho-hydroxylation : Using Pd-catalyzed C–H activation with oxone (2KHSO₅·KHSO₄·K₂SO₄) in trifluoroethanol.

Microwave-Assisted Green Synthesis

Microwave irradiation significantly enhances reaction efficiency for quinoxaline derivatives. A protocol adapted from green chemistry principles involves:

-

Condensing o-phenylenediamine with ethyl glyoxylate in ethanol under microwave irradiation (300 W, 100°C, 15 minutes) to form 1,4-dihydroquinoxaline-2-carboxylate.

-

Hydroxylation at position 3 using K₂S₂O₈ in aqueous H₂SO₄ (70°C, 2 h).

-

Amidation via ammonolysis (NH₃/MeOH, 60°C, 6 h) to yield the target carboxamide.

Table 1 : Comparison of Synthetic Methods for 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide

Challenges and Optimization

Regioselectivity in Hydroxylation

Unwanted hydroxylation at positions 6 or 7 is common. Using bulky directing groups (e.g., tosyl) or Lewis acids (e.g., BF₃·OEt₂) improves 3-hydroxylation selectivity.

Purification Difficulties

The polar nature of 3-hydroxycarboxamides complicates isolation. Silica gel chromatography (EtOAc/MeOH 9:1) or recrystallization from ethanol/water mixtures is recommended.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons (δ 6.6–7.3 ppm), NH₂ (δ 5.8–6.2 ppm), and hydroxyl (δ 9.5–10.2 ppm).

-

IR : Stretching bands for C=O (1680 cm⁻¹), N–H (3300 cm⁻¹), and O–H (3200 cm⁻¹).

Scalability and Industrial Relevance

While lab-scale yields exceed 70%, scaling requires addressing:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert it into 1,4-dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 1,4-Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline, including 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide, exhibit significant anticancer properties.

- Mechanism of Action : The compound has been shown to inhibit key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are crucial in cancer cell proliferation and inflammation. For instance, compounds derived from quinoxaline demonstrated IC50 values ranging from 0.3 to 2.91 μM against various cancer cell lines, indicating strong anticancer activity .

- Case Study : In vitro studies revealed that several synthesized quinoxaline derivatives inhibited the growth of breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines by over 88% at specific concentrations . This highlights the potential of these compounds as effective anticancer agents.

Antibacterial Properties

Quinoxaline derivatives have also been explored for their antibacterial effects.

- Broad-Spectrum Activity : Quinoxaline 1,4-dioxides have been identified as promising candidates for treating bacterial infections, including tuberculosis and other parasitic diseases. These compounds exhibit potent activity against various pathogens due to their ability to disrupt bacterial cell functions .

- Clinical Relevance : Some quinoxaline derivatives are already in clinical use as broad-spectrum antibacterial agents since the 1970s. Their continued study is essential for developing new treatments to combat antibiotic resistance .

Drug Development Scaffold

The structural characteristics of this compound make it an attractive scaffold for drug design.

- Bioisosteric Replacement : The compound can serve as a bioisosteric scaffold for existing drugs like Olaparib, a PARP inhibitor used in cancer treatment. Researchers have synthesized novel derivatives that maintain or enhance the pharmacological profile while potentially reducing side effects .

- Molecular Docking Studies : In silico studies using molecular docking have shown that certain derivatives can effectively bind to target proteins involved in cancer proliferation and survival pathways . This suggests that further modifications could lead to more potent therapeutic agents.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound induces cell death in cancer cells, making it a promising anticancer agent . Additionally, it can modulate various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Quinoxaline-1,4-Dioxides

- Core Structure: Quinoxaline-1,4-dioxides (e.g., 7-amino-3-trifluoromethylquinoxaline 1,4-dioxides) share the quinoxaline backbone but incorporate two oxygen atoms at positions 1 and 4 instead of the hydroxy group in the target compound .

- Functional Groups: The 1,4-dioxides often feature halogen or trifluoromethyl substituents (e.g., derivatives 67b–f in Scheme 28), which enhance their bioactivity and stability compared to the hydroxyl group in 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide .

- Biological Relevance: Quinoxaline-1,4-dioxides exhibit broad pharmacological properties, including antiparasitic and antibacterial activities, attributed to their redox-active dioxane ring .

Quinoline-3-Carboxamides

- Core Structure: Compounds like 4-oxo-1,4-dihydroquinoline-3-carboxamide (e.g., compound 10-25 in ) replace the quinoxaline core with a quinoline ring (one nitrogen atom at position 1) .

- Functional Groups : The carboxamide group at position 3 is retained, but the hydroxy group in the target compound is replaced with a ketone (oxo) or thioxo group in analogs like 46 and 47 .

- Synthetic Pathways: Quinoline-3-carboxamides are synthesized via N-alkylation of isatoic anhydride followed by coupling with carboxylic acids, differing from the substitution reactions used for quinoxaline derivatives .

Other Carboxamide Derivatives

- Example: 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide () features a hexahydroquinoline core with multiple substituents, highlighting the diversity in carboxamide-based drug design.

Physicochemical Properties

Biological Activity

3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its unique functional groups, particularly the hydroxyl group at the 3-position and the carboxamide group at the 2-position, significantly enhance its chemical reactivity and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The structural features of this compound contribute to its biological properties. The hydroxyl and carboxamide groups facilitate interactions with various biological targets, making it a promising scaffold for drug development.

| Property | Description |

|---|---|

| Molecular Formula | C_9H_8N_2O_2 |

| Molecular Weight | 180.17 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxamide (-CONH_2) |

Biological Activities

This compound has been shown to exhibit a range of biological activities:

- Antibacterial Activity : Studies indicate that quinoxaline derivatives possess significant antibacterial properties. The compound's ability to inhibit bacterial growth has been explored against various strains, including those resistant to conventional antibiotics .

- Antitubercular Properties : Research has highlighted the potential of quinoxaline derivatives as antitubercular agents. Specific derivatives have shown promising results against Mycobacterium tuberculosis, warranting further investigation into their therapeutic efficacy .

- Anticancer Activity : Compounds similar in structure to this compound have demonstrated anticancer properties. For instance, certain quinoxaline derivatives exhibited low IC50 values in cancer cell lines, indicating potent anti-proliferative effects .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits by acting on glycine receptors and potentially alleviating conditions associated with neuronal degeneration .

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Interaction studies have revealed that this compound can bind effectively to various receptors and enzymes involved in disease processes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Receptor Modulation : It can modulate neurotransmitter receptors, which may explain its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoxaline derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Antitubercular Activity

In a series of experiments focusing on Mycobacterium tuberculosis, derivatives were tested for their ability to inhibit bacterial growth. One derivative exhibited an IC50 value of 0.5 µg/mL, showcasing its potential as a novel antitubercular agent .

Study 3: Anticancer Properties

Research on cancer cell lines (HCT-116 and MCF-7) demonstrated that certain quinoxaline derivatives had IC50 values as low as 1.9 µg/mL, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving glyoxylic acid and o-phenylenediamine derivatives, analogous to methods used for structurally related quinoxaline derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly influence yield and purity. For instance, highlights the use of Lewis/Bronsted acids to control stereochemistry during intermediate crystallization, which can be adapted to optimize diastereomeric ratios in the final product .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry and hydrogen-bonding networks, as demonstrated in studies of similar dihydroquinoxaline derivatives (e.g., dihydropyridine analogs in ) . Complementary techniques include high-resolution NMR (to confirm proton environments) and DFT calculations (to predict electronic properties and reactive sites).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on GHS classifications for related quinoxaline aldehydes (), researchers should:

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (category 2A irritation risk) .

- Store in sealed containers under dry, ventilated conditions to minimize degradation .

Advanced Research Questions

Q. How can stereoisomeric impurities be resolved during synthesis?

- Methodological Answer : Isomerization protocols using Lewis acids (e.g., BF₃·Et₂O or AlCl₃) can convert undesired cis-isomers to trans-forms, as detailed in for naphthoquinone derivatives . Chiral HPLC or capillary electrophoresis should be employed for analytical separation, while crystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity.

Q. What strategies address contradictions in reported synthetic yields or reaction efficiencies?

- Methodological Answer : Variability often arises from differences in reagent purity, solvent choice, or catalytic systems. For example, notes that glyoxylic acid condensation yields depend on pH and stoichiometric ratios . Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical variables and optimize conditions.

Q. How can researchers predict pharmacological targets or mechanisms of action for this compound?

- Methodological Answer : Computational tools like molecular docking (using PDB protein structures) and pharmacophore mapping are essential. highlights the use of 1,4-dihydropyridine analogs as calcium channel modulators, suggesting similar targets for quinoxaline derivatives . In vitro assays (e.g., enzyme inhibition or cell viability studies) should validate predictions.

Q. What reaction mechanisms govern the stability of this compound under acidic/basic conditions?

- Methodological Answer : Protonation at the carboxamide nitrogen or hydroxyl group can lead to ring-opening or oxidation. Kinetic studies under varied pH (e.g., UV-Vis spectroscopy monitoring) are recommended. ’s data on quinoxaline-1,4-dioxides suggests that electron-withdrawing substituents enhance stability against hydrolysis .

Data Analysis and Validation

- Contradiction Management : Cross-validate spectral data (e.g., IR, MS) with computational simulations to resolve discrepancies in reported functional group assignments.

- Crystallographic Validation : Use SHELXL () for refining crystal structures and checking for disorder or solvent effects .

Safety and Compliance

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as quinoxaline derivatives may generate toxic byproducts during incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.